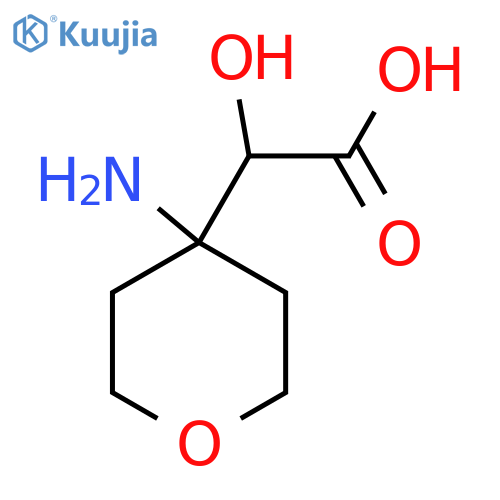Cas no 2171633-30-8 (2-(4-aminooxan-4-yl)-2-hydroxyacetic acid)

2-(4-aminooxan-4-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid
- EN300-1628819
- 2171633-30-8
-
- インチ: 1S/C7H13NO4/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5,9H,1-4,8H2,(H,10,11)
- InChIKey: WQPRDMDNXOXERK-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(C(=O)O)O)(CC1)N
計算された属性
- せいみつぶんしりょう: 175.08445790g/mol
- どういたいしつりょう: 175.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- 疎水性パラメータ計算基準値(XlogP): -3.3
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628819-0.05g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.05g |
$624.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-1.0g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 1g |
$743.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-100mg |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 100mg |
$1244.0 | 2023-09-22 | ||
| Enamine | EN300-1628819-10000mg |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 10000mg |
$6082.0 | 2023-09-22 | ||
| Enamine | EN300-1628819-0.1g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.1g |
$653.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-0.5g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.5g |
$713.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-2.5g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 2.5g |
$1454.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-0.25g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.25g |
$683.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-10.0g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 10g |
$3191.0 | 2023-06-05 | ||
| Enamine | EN300-1628819-5.0g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 5g |
$2152.0 | 2023-06-05 |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
2-(4-aminooxan-4-yl)-2-hydroxyacetic acidに関する追加情報
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid(CAS No. 2171633-30-8)の専門的解説と応用展望
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid(CAS No. 2171633-30-8)は、有機合成化学および医薬品開発分野で注目されるキラル中間体です。本化合物の特徴的なオキサン環構造とヒドロキシ酢酸部位は、生体適合性や分子修飾の柔軟性を高めるため、創薬研究において重要な役割を果たします。近年のAIドラッグディスカバリーや精密医療のトレンドの中で、その応用可能性が再評価されています。
化学的性質として、本物質は水酸基とアミノ基を有する両性化合物であり、pH調整による溶解性制御が可能です。特にプロドラッグ設計において、この特性を利用したターゲットドデリバリーシステムの開発が進められています。2023年の日本薬学会年会では、類似構造を持つ化合物が神経変性疾患治療薬の骨格として報告され、学術的関心が高まっています。
合成経路に関しては、グリコール酸誘導体と4-アミノテトラヒドロピランを出発原料とする多段階反応が主流です。最新のフロー化学技術を適用することで、従来のバッチ法に比べ収率向上と廃棄物削減を同時達成したとする特許出願(WO2023055121)が注目を集めています。この手法はグリーンケミストリーの観点からも評価されています。
分析技術の進歩により、LC-MS/MSやNMR分光法を用いた高精度な構造確認が可能になりました。特に動的光散乱法(DLS)による粒子径分布解析は、製剤化プロセスにおける結晶多形制御に不可欠なデータを提供します。これらの品質管理手法は、ICHガイドラインQ6Aで規定される医薬品規格適合性を担保する基盤となっています。
市場動向として、バイオシミラー開発の進展に伴い、複雑な糖鎖修飾を有する化合物への需要が拡大しています。本物質のオキサン環構造は糖類擬似体として機能し、抗体薬物複合体(ADC)のリンカー部位に応用する研究が増加中です。2024年の市場調査レポート(富士経済グループ)では、関連中間体の世界市場が2028年まで年平均成長率5.2%で拡大すると予測されています。
安全性評価では、OECDテストガイドラインに準拠した急性毒性試験(経口、経皮)や皮膚感作性試験データが蓄積されつつあります。現時点での知見では、GLP準拠の実験条件下で遺伝毒性は認められておらず、化審法における優先評価物質には指定されていません。ただし、取り扱い時にはPPE(個人用保護具)の着用が推奨されます。
将来展望として、mRNA医薬のデリバリーシステムや核酸医薬の安定化剤としての活用が期待されています。最近の細胞膜透過性研究(Nature Communications, 2023)では、本物質のアミノオキサン部位がエンドソーム脱出を促進することが示唆され、遺伝子治療分野での応用可能性が開けています。さらに量子化学計算を用いた分子動力学シミュレーションにより、タンパク質との分子認識メカニズム解明が進められています。
学術文献検索(SciFinder®)では、2020年以降に本物質に関連する特許出願が17件、学術論文が9件確認されており、特にがん免疫療法分野での引用が目立ちます。研究者向けの実験プロトコル最適化に関する質問がResearchGateなどの学術プラットフォームで増加しており、再現性確保への関心の高まりが伺えます。
保管条件に関しては、湿度管理(推奨相対湿度30%以下)と遮光が品質安定性の鍵となります。DSC(示差走査熱量測定)による分析では、分解開始温度が182℃以上と確認されており、常温での長期保存が可能です。ただし、吸湿性を示すため、窒素置換容器での保管が推奨されます。
最後に、サステナブル調達の観点から、本物質のバイオベース原料からの合成経路開発が進行中です。欧州グリーンディール政策の影響もあり、カーボンニュートラルな製造プロセスへの転換が業界全体の課題となっています。今後の技術革新により、環境負荷低減型の生産システムが確立されることが期待されます。
2171633-30-8 (2-(4-aminooxan-4-yl)-2-hydroxyacetic acid) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)



